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molecular formula C14H12FN3O B2820531 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 351163-48-9

2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B2820531
M. Wt: 257.268
InChI Key: CWTONXLSVLUGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592430B2

Procedure details

The title compound was prepared from 2-dimethylaminomethylene-5-(4-fluoro-phenyl)-cyclohexane-1,3-dione (600 mg, 2.29 mmol) prepared in stage 1, guanidine hydrochloride (438 mg, 4.59 mmol) and sodium carbonate (728 mg, 6.87 mmol), following the procedure described for 2-amino-7-(4-chloro-phenyl)-7,8-dihydro-6H-quinazolin-5-one (example 2/a stage 2).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
728 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH:4]=[C:5]1[C:10](=O)[CH2:9][CH:8]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:7][C:6]1=[O:19])C.Cl.[NH2:21][C:22]([NH2:24])=[NH:23].C(=O)([O-])[O-].[Na+].[Na+].NC1N=CC2C(=O)CC(C3C=CC(Cl)=CC=3)CC=2N=1>>[NH2:23][C:22]1[N:24]=[CH:4][C:5]2[C:6](=[O:19])[CH2:7][CH:8]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH2:9][C:10]=2[N:21]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
CN(C)C=C1C(CC(CC1=O)C1=CC=C(C=C1)F)=O
Name
Quantity
438 mg
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
728 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=2CC(CC(C2C=N1)=O)C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2CC(CC(C2C=N1)=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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